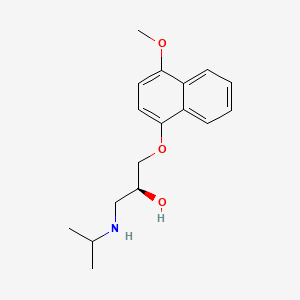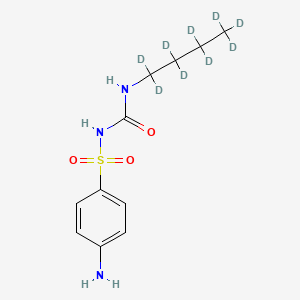![molecular formula C14H17NO3 B588201 beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile CAS No. 1391054-58-2](/img/structure/B588201.png)
beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Formation of the benzene ring: This can be achieved through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the nitrile group: This can be done using a cyanation reaction, where a suitable leaving group is replaced by a nitrile group.
Chemical Reactions Analysis
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyloxy group can be hydrolyzed to form a hydroxyl group.
Scientific Research Applications
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of proteins and their functions.
Chemical Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The specific mechanism of action for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The acetyloxy and methoxy groups may play a role in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can be compared with other similar compounds, such as:
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanoic acid: This compound has a carboxylic acid group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutylamine: This compound has an amine group instead of a nitrile group.
Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutyl alcohol: This compound has a hydroxyl group instead of a nitrile group.
These similar compounds highlight the versatility of the this compound scaffold in chemical synthesis and its potential for various applications.
Properties
IUPAC Name |
[2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXGRAUCLFBPNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
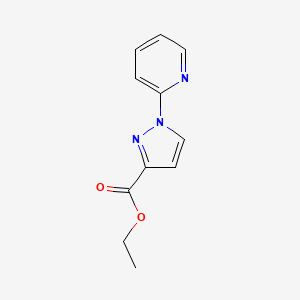
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)

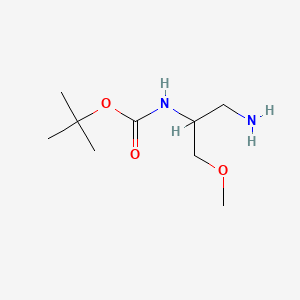
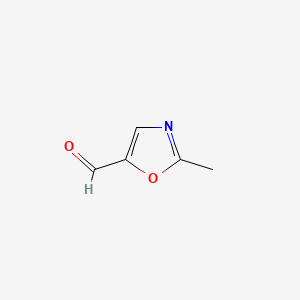
![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)
